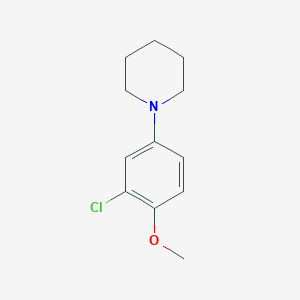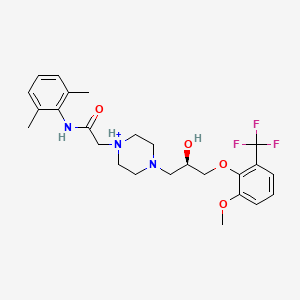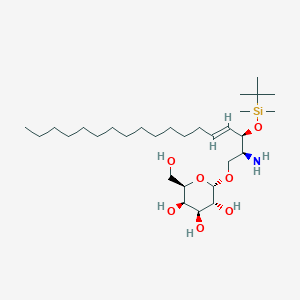
Alpha-Galactosyl-3-(t-butyldimethylsilyl) erythro-Sphingosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-Galactosyl-3-(t-butyldimethylsilyl) erythro-Sphingosine is a synthetic derivative of sphingosine, a type of sphingolipid. Sphingolipids are essential components of cell membranes and play crucial roles in cellular signaling and structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Alpha-Galactosyl-3-(t-butyldimethylsilyl) erythro-Sphingosine involves multiple steps, starting from the basic sphingosine structure. The process typically includes:
Protection of the hydroxyl groups: The hydroxyl groups of sphingosine are protected using t-butyldimethylsilyl chloride (TBDMS-Cl) to prevent unwanted reactions.
Glycosylation: The protected sphingosine is then subjected to glycosylation with a galactose derivative to introduce the alpha-galactosyl group.
Deprotection: The final step involves the removal of the t-butyldimethylsilyl protecting groups to yield the desired compound.
Industrial Production Methods
While the detailed industrial production methods are proprietary, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Alpha-Galactosyl-3-(t-butyldimethylsilyl) erythro-Sphingosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the molecule with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines .
科学研究应用
Alpha-Galactosyl-3-(t-butyldimethylsilyl) erythro-Sphingosine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study sphingolipid chemistry and to develop new synthetic methodologies.
Biology: The compound is employed in studies of cell membrane structure and function, as well as in investigations of cellular signaling pathways.
Medicine: Research into its potential therapeutic applications includes its role in modulating immune responses and its anti-tumor activity.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of Alpha-Galactosyl-3-(t-butyldimethylsilyl) erythro-Sphingosine involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
Sphingosine: The parent compound, which lacks the alpha-galactosyl and t-butyldimethylsilyl groups.
Galactosylceramides: Compounds with a similar galactosyl group but different lipid backbones.
Other Sphingolipids: Such as ceramides and sphingomyelins, which have different head groups and functions.
Uniqueness
Alpha-Galactosyl-3-(t-butyldimethylsilyl) erythro-Sphingosine is unique due to its specific structural modifications, which confer distinct biological activities and research applications. Its ability to modulate PKC activity and hormone receptor function sets it apart from other sphingolipids .
属性
分子式 |
C30H61NO7Si |
|---|---|
分子量 |
575.9 g/mol |
IUPAC 名称 |
(2S,3R,4S,5R,6R)-2-[(E,2S,3R)-2-amino-3-[tert-butyl(dimethyl)silyl]oxyoctadec-4-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C30H61NO7Si/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24(38-39(5,6)30(2,3)4)23(31)22-36-29-28(35)27(34)26(33)25(21-32)37-29/h19-20,23-29,32-35H,7-18,21-22,31H2,1-6H3/b20-19+/t23-,24+,25+,26-,27-,28+,29-/m0/s1 |
InChI 键 |
QZWLHLCHICYAHX-ADRJBETJSA-N |
手性 SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)N)O[Si](C)(C)C(C)(C)C |
规范 SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)N)O[Si](C)(C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2R)-5-[dideuterio(morpholin-4-yl)methyl]-2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol](/img/structure/B13840804.png)

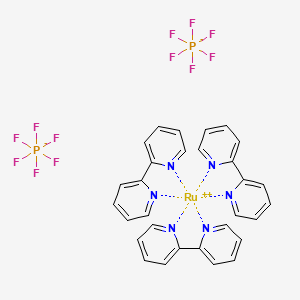
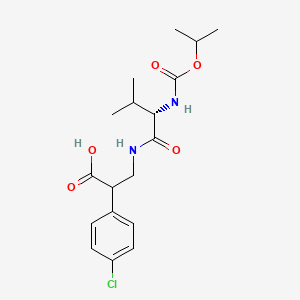
![(1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-ethanol; [1S-(1alpha,2beta,5alpha)]-6,6-Dimethylbicyclo[3.1.1]heptane-2-ethanol](/img/structure/B13840817.png)
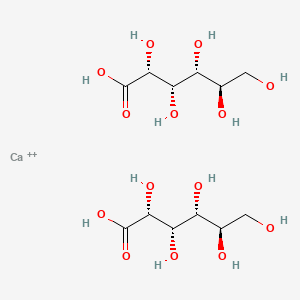
![Methyl 4-Fluoro-2-(1H-pyrrolo[2,3-b]pyridin-6-yloxy)benzoate](/img/structure/B13840834.png)
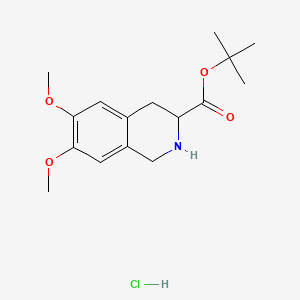
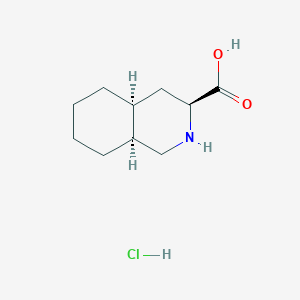
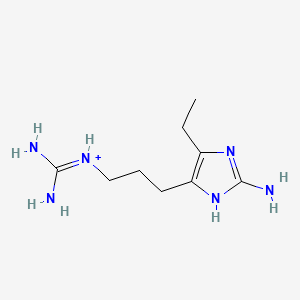
![4-(1H-pyrrolo[3,2-c]pyridin-3-yl)butan-2-one](/img/structure/B13840849.png)
